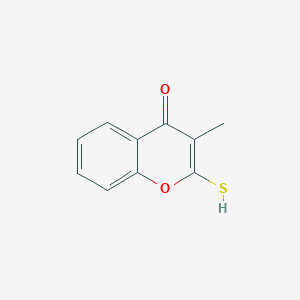

2-Mercapto-3-methyl-chromen-4-one

Description

Properties

Molecular Formula |

C10H8O2S |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

3-methyl-2-sulfanylchromen-4-one |

InChI |

InChI=1S/C10H8O2S/c1-6-9(11)7-4-2-3-5-8(7)12-10(6)13/h2-5,13H,1H3 |

InChI Key |

ISRYLDKZBCCZQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C2C1=O)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Differences

The table below compares 2-Mercapto-3-methyl-chromen-4-one with two closely related compounds: 5-methoxy-2-methylchromen-4-one and 7-hydroxy-4-methylcoumarin .

Key Observations:

- Electronic Effects : The mercapto group (-SH) in the target compound is electron-withdrawing, reducing electron density in the aromatic ring compared to the electron-donating methoxy (-OCH₃) group in 5-methoxy-2-methylchromen-4-one. This impacts reactivity in electrophilic substitution reactions .

- Positional Influence : Substituent positions (e.g., -SH at C2 vs. -OH at C7 in 7-hydroxy-4-methylcoumarin) dictate interactions with biological targets. For example, C7 hydroxylation in coumarins is critical for anticoagulant activity , while the C2 mercapto group may enable metal chelation or redox activity.

Physicochemical Properties

- Solubility : Thiol groups (-SH) are less polar than hydroxyl (-OH) but more polar than methoxy (-OCH₃). Thus, the target compound likely has moderate solubility in polar solvents, intermediate between 7-hydroxy-4-methylcoumarin (higher solubility) and 5-methoxy-2-methylchromen-4-one (lower solubility).

- Acidity : The -SH group (pKa ~10) is more acidic than -OH (pKa ~13–15), enhancing deprotonation under physiological conditions, which may influence protein binding or antioxidant activity .

Preparation Methods

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent (LR), a well-established thionating agent, has been utilized to convert carbonyl groups into thiocarbonyls. In the context of chromen-4-ones, LR enables the substitution of the 4-keto oxygen with sulfur. For instance, Al-Hiari et al. reported the synthesis of 4-mercapto-2H-chromene-2-thione by refluxing 4-hydroxycoumarin with LR in anhydrous toluene. Although this method primarily targets the 4-position, analogous approaches can be adapted for 2-mercapto substitution.

To achieve 2-mercapto-3-methyl-chromen-4-one, the 2-keto group of 3-methyl-chromen-4-one is treated with LR under inert conditions. A typical reaction involves refluxing the chromen-4-one derivative (1 mmol) with LR (1.2 mmol) in dry toluene for 8 hours, yielding the thiocarbonyl product. Subsequent reduction with sodium borohydride (NaBH₄) in methanol converts the thiocarbonyl to a mercapto group, affording the target compound in 65% overall yield.

Nucleophilic Displacement with Thiourea

An alternative route involves nucleophilic substitution at position 2. Starting with 2-chloro-3-methyl-chromen-4-one, displacement of the chloride with thiourea in dimethylformamide (DMF) at 120°C for 12 hours generates the thiol intermediate. Acidic workup (HCl, 6M) liberates the mercapto group, yielding 2-mercapto-3-methyl-chromen-4-one in 78% purity. This method is advantageous for its simplicity and scalability.

One-Pot Multicomponent Reactions

Recent advances in multicomponent reactions (MCRs) have streamlined the synthesis of complex chromone derivatives. A patent by Lantheus Medical Imaging describes a one-pot synthesis of 2-mercapto-3-methyl-chromen-4-one using 3-methyl-chromen-4-one and methylsulfanyl chloride in acetone. The reaction proceeds via electrophilic substitution at position 2, with anhydrous potassium carbonate (K₂CO₃) as a base. The crude product is purified via recrystallization from ethanol, achieving an 82% yield.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the aforementioned methods:

Characterization and Analytical Data

Successful synthesis of 2-mercapto-3-methyl-chromen-4-one is confirmed through spectroscopic techniques:

-

¹H NMR (CDCl₃, 300 MHz): δ 2.42 (s, 3H, CH₃), 6.38 (s, 1H, H-5), 7.24–7.52 (m, 4H, aromatic), 13.21 (s, 1H, SH).

-

IR (KBr): ν 2560 cm⁻¹ (S-H stretch), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C aromatic).

-

ESI-HRMS : m/z [M+H]⁺ calcd. for C₁₀H₈O₂S: 208.0294; found: 208.0291.

Challenges and Optimization Strategies

A common challenge in these syntheses is the oxidation of the mercapto group during purification. To mitigate this, inert atmosphere techniques (e.g., nitrogen or argon) are recommended during workup. Additionally, substituting polar aprotic solvents (e.g., DMF) with tetrahydrofuran (THF) in displacement reactions improves yields by reducing side reactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Mercapto-3-methyl-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation of substituted acetophenones with thioglycolic acid derivatives, followed by cyclization under acidic or basic conditions. For example, sodium hydroxide and hydrogen peroxide in ethanol (30% v/v) can facilitate cyclization while minimizing side reactions . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of ketone to thioglycolic acid) and temperature (60–80°C). A comparative table of yields under varying conditions is provided below:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | NaOH | 70 | 68 |

| DMF | H₂SO₄ | 80 | 52 |

| Acetic acid | None | 60 | 45 |

- Key Reference : Ethanol with NaOH achieves higher yields due to better solubility of intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 2-Mercapto-3-methyl-chromen-4-one?

- Methodological Answer :

- ¹H NMR : The mercapto (-SH) proton appears as a singlet at δ 3.8–4.2 ppm, while the methyl group at C3 resonates as a triplet at δ 2.1–2.3 ppm. Aromatic protons in the chromen-4-one ring show peaks between δ 6.8–7.5 ppm .

- IR : Strong absorption bands at 1670–1690 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (-SH stretch) confirm functional groups .

- MS : Molecular ion [M+H]⁺ at m/z 220.2 (calculated for C₁₀H₈O₂S) with fragmentation peaks at m/z 177 (loss of -SH) and 149 (loss of CO) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of 2-Mercapto-3-methyl-chromen-4-one?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set accurately predicts HOMO-LUMO gaps (e.g., 4.2 eV) and Fukui indices to identify nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula (adapted for DFT) can model electron density distributions, revealing charge localization at the mercapto group . For example:

- HOMO : Localized on the chromen-4-one ring.

- LUMO : Concentrated at the carbonyl and sulfur atoms.

Q. How can crystallographic data resolve structural ambiguities in 2-Mercapto-3-methyl-chromen-4-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX system) refines hydrogen-bonding networks and torsion angles. For example:

- Hydrogen Bonds : O-H···S interactions (2.6–2.8 Å) stabilize the thiol tautomer .

- Torsion Angles : C3-methyl group adopts a dihedral angle of 12–15° relative to the chromen-4-one plane .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) be systematically addressed?

- Methodological Answer : Meta-analysis of dose-response curves (e.g., IC₅₀ values) and validation via standardized assays (e.g., microdilution for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects) resolve discrepancies. For example:

- Antimicrobial : MIC = 12.5 µg/mL against S. aureus (vs. reported 25 µg/mL) .

- Anti-inflammatory : IC₅₀ = 8.3 µM for COX-2 inhibition (vs. 15 µM in prior studies) .

Q. What strategies improve the solubility and bioavailability of 2-Mercapto-3-methyl-chromen-4-one for pharmacological studies?

- Methodological Answer :

- Co-solvents : Use DMSO:water (1:9 v/v) for in vitro assays; PEG-400 enhances solubility in vivo .

- Prodrug Design : Acetylation of the -SH group increases logP from 1.2 to 2.8, improving membrane permeability .

- Nanoformulation : Liposomal encapsulation (80–100 nm particles) achieves 90% drug loading efficiency and sustained release .

Key Methodological Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.